molecular formula C17H17FN2O2 B267340 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Cat. No. B267340
M. Wt: 300.33 g/mol
InChI Key: OOXZFNXUHHRSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has shown potential in the treatment of various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Mechanism of Action

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 works by inhibiting the activity of sGC, an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) stimulation. By inhibiting sGC, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 reduces the production of cGMP, which leads to vasodilation and improved blood flow in the pulmonary and systemic circulations.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have several biochemical and physiological effects. It improves cardiac function by reducing pulmonary vascular resistance and increasing cardiac output. It also improves oxygenation and reduces the incidence of vaso-occlusive crises in sickle cell disease. Additionally, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be administered orally or intravenously. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some applications. Additionally, it has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.

Future Directions

There are several future directions for the study of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691. One area of research is the optimization of its pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of research is the development of novel sGC inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 in humans.

Synthesis Methods

The synthesis of 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 involves several steps, including the reaction of 2-fluorobenzaldehyde with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with propyl isocyanate. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to yield 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691.

Scientific Research Applications

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.

properties

Product Name

2-fluoro-N-{3-[(propylamino)carbonyl]phenyl}benzamide

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-fluoro-N-[3-(propylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

InChI Key

OOXZFNXUHHRSNJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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